molecular formula C17H34N2O11 B12075814 (R)-Valiolamine Voglibose

(R)-Valiolamine Voglibose

Cat. No.: B12075814
M. Wt: 442.5 g/mol
InChI Key: BKDZEJBSVGHDIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Valiolamine Voglibose involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of ®-Valiolamine Voglibose involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Valiolamine Voglibose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various hydroxylated and aminated derivatives of ®-Valiolamine Voglibose, which can have different pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Valiolamine Voglibose include other alpha-glucosidase inhibitors such as acarbose and miglitol .

Uniqueness

®-Valiolamine Voglibose is unique due to its specific stereochemistry, which contributes to its high potency and selectivity for the alpha-glucosidase enzyme. Additionally, it has been shown to have fewer gastrointestinal side effects compared to other alpha-glucosidase inhibitors .

Properties

Molecular Formula

C17H34N2O11

Molecular Weight

442.5 g/mol

IUPAC Name

1-(hydroxymethyl)-5-[[3-hydroxy-2-[[2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C17H34N2O11/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23/h7-15,18-30H,1-6H2

InChI Key

BKDZEJBSVGHDIC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O

Origin of Product

United States

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